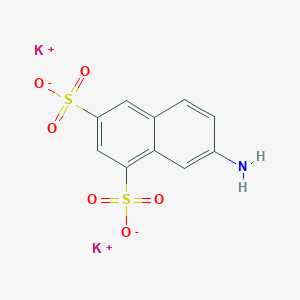

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt

Descripción general

Descripción

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is a chemical compound with the molecular formula C10H8KNO6S2 · H2O. It is commonly used as a reagent in various scientific applications, particularly in fluorescence labeling of carbohydrates. This compound is known for its high solubility in water and its ability to form stable Schiff bases with reducing sugars .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt typically involves the sulfonation of 1,3-naphthalenediol followed by nitration and subsequent reduction to introduce the amino group. The final step involves the neutralization with potassium hydroxide to form the potassium salt .

Industrial Production Methods

In industrial settings, the disodium or dipotassium salt of 2-hydroxynaphthalene-6,8-disulfonic acid is heated with excess aqueous ammonia and ammonium bisulfite at 185°C for 18 hours. This process yields the desired 7-amino derivative, which is then converted to the potassium salt .

Análisis De Reacciones Químicas

Types of Reactions

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Naphthoquinones

Reduction: Amino derivatives

Substitution: Various substituted naphthalene derivatives

Aplicaciones Científicas De Investigación

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent labeling reagent for carbohydrates, enabling the study of glycosylation patterns and carbohydrate-protein interactions.

Biology: Employed in the analysis of glycosyltransferase activity through capillary electrophoresis and mass spectrometry.

Medicine: Utilized in the development of diagnostic assays for detecting specific carbohydrate structures in biological samples.

Industry: Applied in the production of dyes and pigments due to its ability to form stable color complexes.

Mecanismo De Acción

The primary mechanism of action for 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt involves the formation of Schiff bases with reducing sugars. This reaction occurs at the reducing termini of oligosaccharides, forming a stable fluorescent product. The Schiff base can be further stabilized by reduction with sodium cyanoborohydride, enhancing its fluorescence properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Naphthylamine-6,8-disulfonic acid monopotassium salt

- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt

- 8-Octanoyloxypyrene-1,3,6-trisulfonic acid trisodium salt

Uniqueness

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt is unique due to its specific fluorescence properties and its ability to form stable Schiff bases with reducing sugars. This makes it particularly valuable in the study of carbohydrate chemistry and glycosylation patterns .

Actividad Biológica

1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (often referred to as potassium 7-amino-1,3-naphthalenedisulfonate) is a sulfonated aromatic compound with a variety of biological activities. This article explores its biological properties, mechanisms of action, and applications in research and industry.

Chemical Structure and Properties

The chemical formula of potassium 7-amino-1,3-naphthalenedisulfonate is . It is characterized by two sulfonic acid groups and an amino group on the naphthalene ring, which contribute to its solubility in water and its ability to engage in various biochemical interactions.

Antimicrobial Properties

Research has demonstrated that 1,3-naphthalenedisulfonic acid derivatives exhibit antimicrobial activity . The compound has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. Its mechanism involves disrupting the bacterial cell wall synthesis and membrane integrity, leading to cell lysis .

Antitumor Effects

Studies have indicated potential antitumor properties of this compound. In vitro experiments revealed that it can induce apoptosis in cancer cell lines. The compound's ability to modulate signaling pathways related to cell survival and proliferation is believed to be responsible for these effects .

Fluorescent Properties

Potassium 7-amino-1,3-naphthalenedisulfonate is also noted for its fluorescent properties , making it suitable for applications in fluorescence microscopy and flow cytometry. It exhibits excitation at approximately 310 nm and emission at 450 nm, which can be utilized in various biochemical assays .

The biological activities of potassium 7-amino-1,3-naphthalenedisulfonate are attributed to its chemical structure. The sulfonic acid groups enhance solubility and interaction with biological macromolecules. The amino group can participate in hydrogen bonding and ionic interactions, further influencing its biological activity.

Antimicrobial Activity Study

A study conducted by Wang et al. (2018) investigated the antimicrobial efficacy of various naphthalene derivatives, including potassium 7-amino-1,3-naphthalenedisulfonate. The results showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. This study highlighted the compound's potential as a natural antimicrobial agent in food preservation .

Antitumor Mechanism Exploration

In a separate study published in the Journal of Cancer Research, researchers explored the apoptotic effects of potassium 7-amino-1,3-naphthalenedisulfonate on human breast cancer cells. The findings indicated that treatment with the compound resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a targeted approach to cancer therapy .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

dipotassium;7-aminonaphthalene-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO6S2.2K/c11-7-2-1-6-3-8(18(12,13)14)5-10(9(6)4-7)19(15,16)17;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCCKGWFMOINFU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7K2NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

86-65-7 (Parent) | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79873-35-1 | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079873351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenedisulfonic acid, 7-amino-, potassium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.